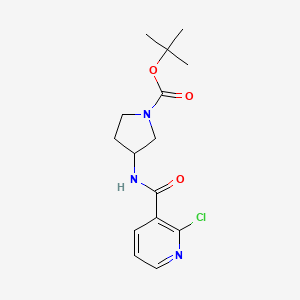

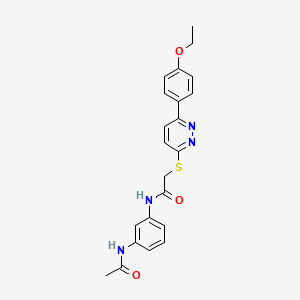

tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a derivative of pyrrolidine and has been found to exhibit promising biological properties.

Scientific Research Applications

Enantioselective Synthesis of Pyrrolidines

A study by Chung et al. (2005) details an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved a 71% overall yield for a specific pyrrolidine carboxylic acid starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone. The process includes steps like CBS asymmetric reduction and conjugate addition of secondary amine to acrylonitrile, producing chiral pyrrolidine in high yield and enantiomeric excess (Chung et al., 2005).

Coupling Reactions with Arylboronic Acids

Research by Wustrow and Wise (1991) describes the coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This work contributes to the understanding of coupling reactions involving tert-butyl esters of pyridine derivatives (Wustrow & Wise, 1991).

Synthesis of 5-Substituted Pyrroles

Wasserman et al. (2004) investigated the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen. This reaction leads to peroxidic intermediates that couple with nucleophiles to yield 5-substituted pyrroles, important precursors of prodigiosin and its analogs (Wasserman et al., 2004).

One-Step Flow Synthesis of Pyrrole-3-Carboxylic Acids

Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters, streamlining the synthesis of pyrrole-3-carboxamides (Herath & Cosford, 2010).

Aerobic Reactions of Schiff-Base Condensation Products

Speier et al. (1996) explored the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper compounds. This study contributes to the understanding of the complex interactions and products formed in reactions involving tert-butyl groups and Schiff-base condensation (Speier et al., 1996).

properties

IUPAC Name |

tert-butyl 3-[(2-chloropyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-10(9-19)18-13(20)11-5-4-7-17-12(11)16/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDLCJWTMCHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)

![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)